Cdc7-IN-5's Designation as 'Compound I-B' in Patent WO2019165473A1 Confers a Unique Structural Identity
Cdc7-IN-5 is specifically identified as 'compound I-B' within the patent WO2019165473A1, which claims a series of furanone derivatives [1]. This structural identity, defined by its IUPAC name (ethyl (Z)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(7-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4,5-dihydrofuran-3-carboxylate) , differentiates it from other analogs in the same patent (e.g., I-A, I-C, I-D, I-E) and from structurally distinct Cdc7 inhibitors like the pyrrolopyridinone PHA-767491 or the benzofuropyrimidine XL413.
| Evidence Dimension | Chemical Structure Class |
|---|---|
| Target Compound Data | Furanone derivative (Compound I-B); Molecular Weight: 445.47 g/mol |
| Comparator Or Baseline | Compound I-A, I-C, I-D, I-E (furanone derivatives); PHA-767491 (pyrrolopyridinone); XL413 (benzofuropyrimidine) |
| Quantified Difference | Unique chemical scaffold defined by specific functional groups and molecular formula C25H23N3O5 |
| Conditions | Structural analysis as defined in patent WO2019165473A1 |
Why This Matters
This specific chemical structure is the basis for its patented activity and differentiates it from other compounds in the class, making it a distinct chemical tool for research.
- [1] WO2019165473A1 - Methods of treatment of cancer comprising cdc7 inhibitors. View Source
